1H-Benzimidazol-5-amine, 1-[2-(1-pyrrolidinyl)ethyl]-
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Overview
Description
1H-Benzimidazol-5-amine, 1-[2-(1-pyrrolidinyl)ethyl]-: is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This particular compound features a benzimidazole core with an amine group at the 5-position and a pyrrolidinyl-ethyl substituent at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazol-5-amine, 1-[2-(1-pyrrolidinyl)ethyl]- typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The reaction is often carried out in the presence of a dehydrating agent such as polyphosphoric acid or concentrated sulfuric acid. The resulting benzimidazole intermediate is then subjected to further functionalization to introduce the pyrrolidinyl-ethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1H-Benzimidazol-5-amine, 1-[2-(1-pyrrolidinyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The amine group at the 5-position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Scientific Research Applications
1H-Benzimidazol-5-amine, 1-[2-(1-pyrrolidinyl)ethyl]- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Benzimidazol-5-amine, 1-[2-(1-pyrrolidinyl)ethyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1H-Benzimidazole
- 2-Aminobenzimidazole
- 5,6-Dimethylbenzimidazole
Uniqueness
1H-Benzimidazol-5-amine, 1-[2-(1-pyrrolidinyl)ethyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyrrolidinyl-ethyl group enhances its solubility and bioavailability, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
832103-07-8 |
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Molecular Formula |
C13H18N4 |
Molecular Weight |
230.31 g/mol |
IUPAC Name |
1-(2-pyrrolidin-1-ylethyl)benzimidazol-5-amine |
InChI |
InChI=1S/C13H18N4/c14-11-3-4-13-12(9-11)15-10-17(13)8-7-16-5-1-2-6-16/h3-4,9-10H,1-2,5-8,14H2 |
InChI Key |
AQMHBKNDKRGOFD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCN2C=NC3=C2C=CC(=C3)N |
Origin of Product |
United States |
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